3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

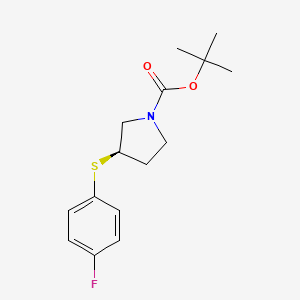

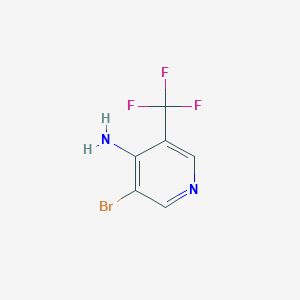

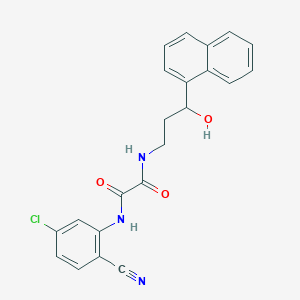

“3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 501904-27-4 . It has a molecular weight of 192.17 and its IUPAC name is methyl 3-amino-1,2-benzisoxazole-6-carboxylate . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of oxazolines, which includes “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular structure of “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” can be represented by the InChI code: 1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis

“3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.17 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Nitrosation Reaction Studies

The reaction between methyl or ethyl esters of 1, 2-benzisoxazole-3-acetic acid and iso-amyl nitrite has been studied. The primary product of this reaction was identified as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid through chemical and X-ray crystal structure analyses (Giannella et al., 1983).

Azo Dye Synthesis

Ortho/para-aminobenzoic acids and corresponding methyl esters were used to produce a series of isomeric pairs of heterocyclic azo dyes. These dyes showed improved pH stability due to the removal of the active hydrazone proton via 3-methoxypropylamine substitution (Wang et al., 2018).

Synthesis of Thienopyrimidinones

Condensation reactions of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids were performed to create isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their ethyl and phenacyl esters (Kucherenko et al., 2008).

Corrosion Inhibition Studies

1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester was evaluated as a corrosion inhibitor of steel in hydrochloric acid, demonstrating significant inhibition efficiency (Herrag et al., 2007).

Synthesis of Substituted Amides and Peptides

Efficient methods for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride were developed, illustrating the synthesis of various substituted amino acid derivatives (Brunel et al., 2005).

Preparation of Acyl-Substituted Heterocycles

A process was described for the preparation of 3-acyl-substituted isoxazolines, benzisoxazoles, and isoxazoles from corresponding 3-carboxylate esters, demonstrating a new methodology in heterocyclic chemistry (Murai et al., 2012).

Safety And Hazards

Direcciones Futuras

The future directions for “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

Propiedades

IUPAC Name |

methyl 3-amino-1,2-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRNYBHUJUPJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)

![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide](/img/structure/B2469026.png)